molecular formula C24H23N5 B2753837 1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2753837
M. Wt: 381.5 g/mol
InChI Key: VKFGMEAULLCDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound featuring a pyrido[1,2-a]benzimidazole core substituted with a methyl group at position 3 and a 4-benzylpiperazinyl moiety at position 1. The compound is synthesized via multicomponent reactions or nucleophilic substitutions, as seen in related derivatives (e.g., ). Its carbonitrile group contributes to dipole interactions, while the benzylpiperazine substituent modulates lipophilicity and binding affinity .

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5/c1-18-15-23(28-13-11-27(12-14-28)17-19-7-3-2-4-8-19)29-22-10-6-5-9-21(22)26-24(29)20(18)16-25/h2-10,15H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFGMEAULLCDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Vanadium oxytrichloride can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs at elevated temperatures and produces vanadium oxytrichloride along with sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃) as by-products.

Industrial Production Methods: In industrial settings, vanadium oxytrichloride is produced by the chlorination of vanadium oxides at high temperatures. The process involves passing chlorine gas over vanadium pentoxide at temperatures around 300-400°C. The resulting vanadium oxytrichloride is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Vanadium oxytrichloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form vanadium pentoxide.

    Reduction: It can be reduced to lower oxidation states of vanadium.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides.

    Substitution: Nucleophiles such as water, alcohols, or amines.

Major Products Formed:

Scientific Research Applications

Chemistry: Vanadium oxytrichloride is used as a reagent in organic synthesis, particularly in the preparation of vanadium-based catalysts. It is also used in the synthesis of various organovanadium compounds.

Biology: In biological research, vanadium oxytrichloride is studied for its potential role in enzyme inhibition and as a model compound for studying vanadium’s biological effects.

Medicine: Vanadium compounds, including vanadium oxytrichloride, are investigated for their potential therapeutic applications, such as antidiabetic and anticancer properties.

Industry: In industrial applications, vanadium oxytrichloride is used as a catalyst in the production of polymers and as a precursor for the synthesis of other vanadium compounds .

Mechanism of Action

Vanadium oxytrichloride exerts its effects through various mechanisms, depending on the context of its use. In catalytic applications, it acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, vanadium oxytrichloride can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Piperazine vs. Piperidine : Replacement of piperazine (target compound) with piperidine (e.g., 1-(4-benzylpiperidinyl) analog) reduces nitrogen count, altering hydrogen-bonding capacity .
  • Benzyl vs. Halogenated Benzyl : Chlorine or fluorine substituents (e.g., 3a, 3i in –2) improve antimicrobial potency due to enhanced electrophilicity .
  • Adamantyl Groups : Introduce rigidity and resistance to oxidative metabolism, as seen in .

Antimicrobial Activity

  • Morpholino and tosyloxy substituents () enhance Gram-negative bacterial inhibition via membrane disruption .

Anticancer Potential

  • Bis(2-chloroethyl)amino derivatives (e.g., ) show alkylating activity, inducing DNA crosslinking (IC50: 1–5 µM in leukemia cells) .
  • Piperazinyl-linked compounds (e.g., target compound) may target kinase pathways due to their resemblance to kinase inhibitors like imatinib .

Physicochemical Properties

Property Target Compound 3-Methyl-1-oxo-2-benzyl analog (3v) 1-(4-Fluorobenzyl) analog (3i)
Molecular Weight ~425 g/mol 319 g/mol 332 g/mol
logP ~3.5 (estimated) 2.8 3.1
Solubility Low (DMSO >10 mM) Moderate (aqueous <1 mM) Low (similar to target)
Synthetic Yield Not reported 90% (Ethanol/DMF recrystallization) 91% (neat conditions)

Notes:

  • The 4-benzylpiperazinyl group increases logP by ~0.5 units compared to morpholino derivatives .
  • High yields (>90%) are achievable via solvent-free or toluene-mediated syntheses () .

Optimization Tips :

  • Neat reactions reduce purification steps (e.g., 3i in : 91% yield) .
  • Ethanol/DMF recrystallization ensures >95% purity for analogs like 3v .

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido-benzimidazole framework and a benzylpiperazine moiety. This structural arrangement is significant for its biological activity.

PropertyValue
Molecular FormulaC20H22N4
Molecular Weight334.42 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its ability to modulate neurochemical pathways, which can lead to antidepressant and anxiolytic effects.

Antitumor Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, research has shown that similar compounds can induce apoptosis in tumor cells via caspase-dependent pathways.

In vitro studies demonstrated that this compound exhibited:

  • Cytotoxicity : Effective against human lung adenocarcinoma (A549) and melanoma (WM115) cell lines.
  • Mechanism : Induction of apoptosis confirmed through caspase 3/7 assays.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In comparative studies against known antifungal agents, it showed promising results against various strains such as Candida albicans and Candida glabrata.

Case Studies

  • Cytotoxicity Study : A study assessed the cytotoxic effects of the compound on A549 and WM115 cell lines using the WST-1 assay. Results indicated a dose-dependent increase in cell death, with significant effects observed at higher concentrations .
  • Antifungal Evaluation : Another investigation focused on the antifungal activity of related benzimidazole derivatives. The compound demonstrated effective inhibition of fungal growth comparable to standard antifungal treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.